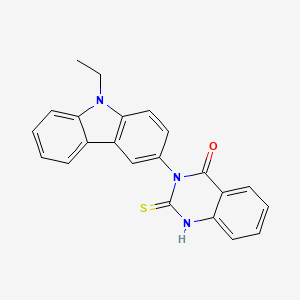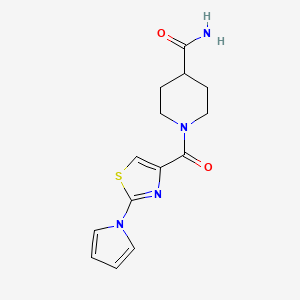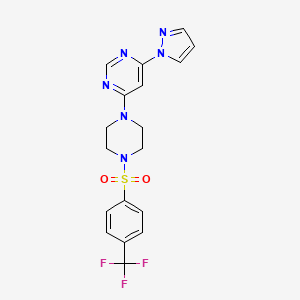
3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide, also known as NCBC, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it useful in various laboratory experiments. In
Applications De Recherche Scientifique
Naphthalimide Derivatives and Their Medicinal Applications
Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles with cyclic double imides and the naphthalene framework, show extensive potentiality in medicinal applications. Some naphthalimides have entered clinical trials as anticancer agents, while developments for treating various diseases continue to expand. The research by (Huo-Hui Gong et al., 2016) reviews the current development and applications of heterocyclic naphthalimides as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents, among other uses.
Benzofuran Compounds and Their Versatility
Benzofuran compounds, due to their structural similarity to benzofuran-2-carboxamide derivatives, have shown a wide range of scientific and industrial applications. A review by (Yu-hang Miao et al., 2019) discusses the natural sources, biological activities, drug prospects, and chemical synthesis of benzofuran derivatives. Their significant anti-tumor, antibacterial, anti-oxidative, and anti-viral activities highlight their potential as natural drug lead compounds.
Environmental and Toxicological Considerations
While the direct environmental applications or implications of "3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide" were not found in the search, research on similar compounds provides valuable insights. Studies on naphthenic acids and related compounds, for example, focus on their presence in environmental samples and the need for their characterization and mitigation due to potential toxic effects (J. Headley et al., 2009).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClN2O3/c27-19-8-5-9-20(15-19)28-26(31)24-23(21-10-3-4-11-22(21)32-24)29-25(30)18-13-12-16-6-1-2-7-17(16)14-18/h1-15H,(H,28,31)(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIZEABTGZSXPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2363616.png)

![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2363619.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide](/img/no-structure.png)

![8-ethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2363625.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2363626.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2363632.png)